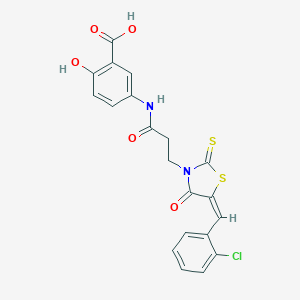

(E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-15(24)13(10-12)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJHXNWTWGXAG-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone ring, a chlorobenzylidene moiety, and a hydroxybenzoic acid component. The molecular formula is C19H18ClN3O5S, with a molecular weight of approximately 435.88 g/mol.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives can reduce oxidative stress in cellular models, which is crucial for mitigating damage during ischemic conditions .

Key Findings:

- Mechanism: The compound may activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .

- Model Systems: In vitro studies utilizing oxygen-glucose deprivation/reperfusion (OGD/RP) models demonstrated reduced apoptosis and oxidative stress markers in neuronal cells treated with similar compounds .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Various thiazolidinone derivatives have shown cytotoxic effects against several cancer cell lines.

Case Study:

A study involving structurally related thiazolidinones demonstrated significant inhibition of tumor growth in human cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |

| Compound C | A549 (Lung) | 12 | ROS generation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazolidinone derivatives have been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 31.5 µg/mL |

| Compound E | Escherichia coli | 25 µg/mL |

| Compound F | Pseudomonas aeruginosa | 20 µg/mL |

Comparison with Similar Compounds

Core Modifications

- Rhodanine Derivatives with Arylidene Substituents: Compounds like (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]propionic acid (Les-6614) share the thiazolidinone core but differ in the arylidene group (indole vs. 2-chlorophenyl) and the absence of a salicylic acid moiety. Les-6614 was synthesized via Knoevenagel condensation, yielding a compound with notable anti-inflammatory and immunomodulatory properties . Key Structural Differences:

- Substituent at C5 : Indole (Les-6614) vs. 2-chlorophenyl (target compound).

Terminal Group : Propionic acid (Les-6614) vs. 2-hydroxybenzoic acid (target compound).

Benzimidazole–Rhodanine Conjugates :

Compounds such as (Z)-2-(5-((5-chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid () replace the salicylic acid with a benzimidazole group. These derivatives exhibit potent topoisomerase inhibition (IC₅₀ values < 1 µM in some cases), attributed to the planar benzimidazole enhancing DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

Pharmacokinetic Predictions

Anti-Inflammatory and Immunomodulatory Effects

Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.